molecular formula C13H10FNO B3090889 5-Fluorobiphenyl-2-carboxamide CAS No. 1214353-10-2

5-Fluorobiphenyl-2-carboxamide

Cat. No.: B3090889
CAS No.: 1214353-10-2
M. Wt: 215.22 g/mol
InChI Key: AEDIIXKEALZMLK-UHFFFAOYSA-N
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Description

5-Fluorobiphenyl-2-carboxamide is an aromatic amide compound with significant applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a fluorine atom on the biphenyl structure, which imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

5-Fluorobiphenyl-2-carboxamide, also known as bixafen , is a pyrazole-carboxamide fungicide . It primarily targets the mitochondrial respiratory complex II in fungi . This complex plays a crucial role in the electron transport chain, which is essential for ATP production and thus, the survival of the organism .

Mode of Action

Bixafen inhibits fungal respiration by binding to the mitochondrial respiratory complex II . This binding disrupts the electron transport chain, leading to a decrease in ATP production. As a result, the fungal cells are unable to maintain their metabolic processes, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by bixafen is the electron transport chain in the mitochondria of fungal cells . By inhibiting the function of respiratory complex II, bixafen disrupts the flow of electrons through this pathway. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, causing a downstream effect of metabolic disruption and cell death .

Pharmacokinetics

The pharmacokinetic properties of bixafen are characterized by its low aqueous solubility and non-volatility . These properties influence its bioavailability and distribution in the environment .

Result of Action

The primary result of bixafen’s action is the death of fungal cells due to metabolic disruption . By inhibiting the function of respiratory complex II, bixafen causes a decrease in ATP production, leading to an inability of the fungal cells to maintain their metabolic processes . This results in the effective control of fungal diseases in crops .

Action Environment

The action of bixafen is influenced by environmental factors. Its environmental persistence allows it to remain active in the environment for extended periods . Its low aqueous solubility and non-volatility mean that it is less likely to be distributed widely in the environment through water or air . These properties can influence the efficacy and stability of bixafen in controlling fungal diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobiphenyl-2-carboxamide typically involves the formal condensation of the carboxy group of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amino group of 3’,4’-dichloro-5-fluorobiphenyl-2-amine . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobiphenyl-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized biphenyl derivatives.

Scientific Research Applications

5-Fluorobiphenyl-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorobiphenyl-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDIIXKEALZMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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